N,N'-bis(3-methoxyphenyl)oxamide N,N'-bis(3-methoxyphenyl)oxamide
Brand Name: Vulcanchem
CAS No.: 60169-98-4
VCID: VC21124737
InChI: InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
SMILES: COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

N,N'-bis(3-methoxyphenyl)oxamide

CAS No.: 60169-98-4

Cat. No.: VC21124737

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(3-methoxyphenyl)oxamide - 60169-98-4

Specification

CAS No. 60169-98-4
Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name N,N'-bis(3-methoxyphenyl)oxamide
Standard InChI InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Standard InChI Key YNSLSJWLSPXXCN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC

Introduction

Chemical Structure and Identification

Structural Features

N,N'-bis(3-methoxyphenyl)oxamide consists of an oxamide core (derived from oxalic acid) with two 3-methoxyphenyl groups attached via amide linkages. The molecular structure reveals a central C(=O)-C(=O) moiety with each carbonyl group bonded to a nitrogen atom, which is further connected to a 3-methoxyphenyl ring . This creates a symmetrical molecule with the following key structural elements:

  • Two amide groups (-NH-C=O) in a trans arrangement

  • Two 3-methoxyphenyl rings (aryl groups with methoxy substituents at the meta position)

  • A central oxalyl group (-C(=O)-C(=O)-)

Identification Parameters

The compound is documented in chemical databases with specific identifiers that enable precise identification and differentiation from related compounds. These identifiers are essential for research and regulatory purposes.

ParameterValue
CAS Number60169-98-4
Molecular FormulaC₁₆H₁₆N₂O₄
Molecular Weight300.31 g/mol
PubChem CID4367251
InChIKeyYNSLSJWLSPXXCN-UHFFFAOYSA-N

The compound is also known by several synonyms including m-Oxanisidide and N,N'-bis(3-methoxyphenyl)ethanediamide .

Structural Representation

The structure features two planar amide groups that can adopt various conformations relative to each other. The 3-methoxyphenyl groups contribute to the compound's symmetry, with the methoxy groups positioned at the meta position relative to the nitrogen attachment point . This structural arrangement influences the compound's reactivity and physical properties, particularly its crystalline packing behavior.

Physicochemical Properties

Physical Properties

N,N'-bis(3-methoxyphenyl)oxamide exhibits specific physical properties that determine its behavior in different environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.

PropertyValue
Physical StateSolid at room temperature
Exact Mass300.11101 Da
XLogP3-AA2.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

The compound's XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This balanced solubility profile may contribute to its usefulness in various chemical applications.

Spectroscopic Data

Spectroscopic analysis is essential for confirmation of the compound's structure and purity. N,N'-bis(3-methoxyphenyl)oxamide has been characterized using various spectroscopic techniques.

NMR Spectroscopy

The compound exhibits characteristic signals in 13C NMR spectroscopy, with distinct peaks for:

  • Carbonyl carbons (C=O) of the oxamide group

  • Aromatic carbons of the 3-methoxyphenyl rings

  • Methoxy carbon signals

IR Spectroscopy

In the infrared spectrum, N,N'-bis(3-methoxyphenyl)oxamide shows characteristic absorption bands for:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C=O stretching vibrations (1650-1700 cm⁻¹)

  • C-O stretching of the methoxy groups (1000-1300 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Crystal Structure

The crystal structure of N,N'-bis(3-methoxyphenyl)oxamide has been determined and is documented in crystallographic databases. The Cambridge Crystallographic Data Centre (CCDC) records the structure under reference number 618118, with the associated DOI: 10.1107/S1600536806027802 . The crystal structure provides valuable information about:

  • Molecular conformation in the solid state

  • Intermolecular hydrogen bonding networks

  • Packing arrangements that influence physical properties

Synthesis and Reaction Mechanisms

Formation in Selenium Dioxide Reactions

Interestingly, N,N'-bis(3-methoxyphenyl)oxamide has been identified as a product in reactions involving selenium dioxide and aniline derivatives, including reactions with m-anisidine. This unexpected formation pathway provides insights into potential side reactions when working with these reagents.

Mechanism of Oxamide Formation

The formation of N,N'-bis(3-methoxyphenyl)oxamide in the reaction of m-anisidine with selenium dioxide in acetonitrile follows a multi-step mechanism:

  • Initial formation of acetanilide derivatives via Lewis acid catalysis by SeO₂

  • α-CH oxidation with SeO₂ to give 2-oxo-N-phenylacetamide intermediates

  • Schiff base formation with a second molecule of aniline derivative

  • Further α-CH oxidation with SeO₂ to produce the final oxamide

The mass spectrum of the oxamide product shows characteristic peaks corresponding to sodium complexes [M + Na]⁺, [2M + Na]⁺, and [3M + Na]⁺, which confirms its formation in these reactions .

Reactions and Chemical Behavior

Functional Group Reactivity

The reactivity of N,N'-bis(3-methoxyphenyl)oxamide is primarily determined by its functional groups:

Amide Groups

The two amide groups (-NH-CO-) can participate in:

  • Hydrogen bonding (as both donors and acceptors)

  • Hydrolysis under acidic or basic conditions

  • Reduction with strong reducing agents (e.g., LiAlH₄)

Methoxy Groups

The methoxy substituents (-OCH₃) at the meta positions of the phenyl rings can undergo:

  • Demethylation under specific conditions

  • Electrophilic aromatic substitution reactions at positions ortho or para to the methoxy groups

Competing Reactions

In the context of reactions with selenium dioxide, N,N'-bis(3-methoxyphenyl)oxamide forms alongside other products. These competing reaction pathways include:

  • Electrophilic selenation

  • Oxidative polymerization

  • Solvent oxidation

The formation of oxamides like N,N'-bis(3-methoxyphenyl)oxamide represents one of these competing pathways, occurring through the mechanism described earlier.

Applications and Significance

Coordination Chemistry

The presence of multiple donor atoms (oxygen and nitrogen) makes this compound potentially useful as a ligand in coordination chemistry, where it might form complexes with various metal ions.

Hydrogen Bonding Networks

The amide groups can participate in extensive hydrogen bonding networks, making this compound potentially valuable in crystal engineering and the design of supramolecular structures.

Pharmaceutical Applications

Structural Comparisons

Related Compounds

N,N'-bis(3-methoxyphenyl)oxamide is part of a larger family of oxamide derivatives. Structurally related compounds include:

CompoundKey Structural Difference
N-cyclopropyl-N'-(3-methoxyphenyl)oxamideReplacement of one 3-methoxyphenyl group with cyclopropyl
N,N'-diphenyloxamideLack of methoxy substituents on the phenyl rings
N,N'-bis(2-methoxyphenyl)oxamideMethoxy groups at ortho instead of meta positions

The compound N-cyclopropyl-N'-(3-methoxyphenyl)oxamide (CID 2289232) differs from our target compound by having a cyclopropyl group instead of a second 3-methoxyphenyl group . This structural modification significantly affects the compound's symmetry and potentially its reactivity and physical properties.

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